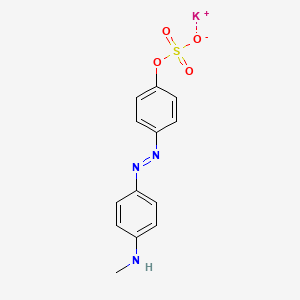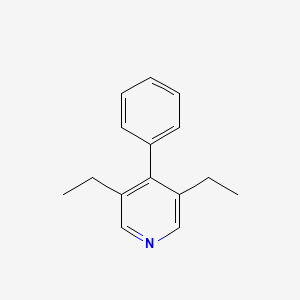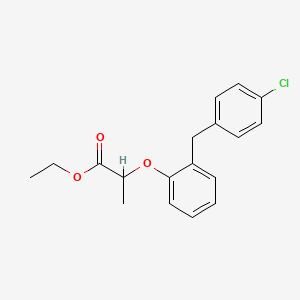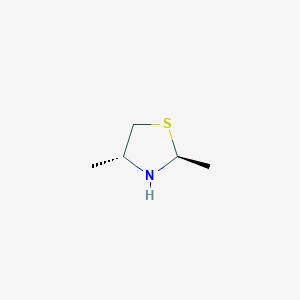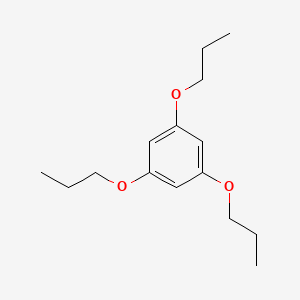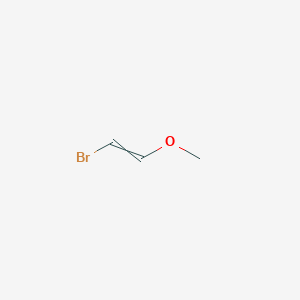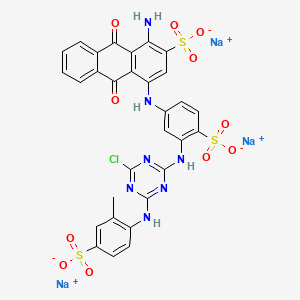
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridyl group, a piperidinium moiety, and a dimethylcarbamate ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) typically involves multiple steps. One common method includes the reaction of 3-hydroxy-2-pyridinecarboxaldehyde with N-methylpiperidine in the presence of a suitable catalyst. The resulting intermediate is then treated with dimethylcarbamoyl chloride to form the final ester compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The pyridyl group can bind to metal ions, while the piperidinium moiety may interact with biological receptors. The dimethylcarbamate ester group can undergo hydrolysis, releasing active intermediates that exert biological effects. These interactions can modulate various biochemical pathways, leading to the compound’s observed activities.
類似化合物との比較
Similar Compounds
N-(3-Hydroxy-2-pyridyl)salicylaldimine: Known for its use in fluorimetric determination of metals.
1-(3-Hydroxy-2-pyridyl)-3-(4-methyl-3-nitrophenyl)urea: Studied for its unique chemical properties.
Uniqueness
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) stands out due to its combination of functional groups, which confer unique reactivity and biological activity
特性
CAS番号 |
67361-03-9 |
|---|---|
分子式 |
C15H24BrN3O2 |
分子量 |
358.27 g/mol |
IUPAC名 |
[2-[(1-methylpiperidin-1-ium-1-yl)methyl]pyridin-3-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C15H24N3O2.BrH/c1-17(2)15(19)20-14-8-7-9-16-13(14)12-18(3)10-5-4-6-11-18;/h7-9H,4-6,10-12H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
FITBWAFYWDPRLF-UHFFFAOYSA-M |
正規SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)C[N+]2(CCCCC2)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
